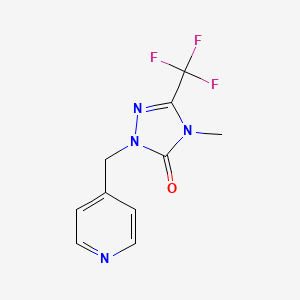

4-methyl-1-(pyridin-4-ylmethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-methyl-2-(pyridin-4-ylmethyl)-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N4O/c1-16-8(10(11,12)13)15-17(9(16)18)6-7-2-4-14-5-3-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUUJPSDENASPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC2=CC=NC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(pyridin-4-ylmethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

Introduction of the Pyridinylmethyl Group: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the triazole ring.

Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the triazole ring or the pyridinylmethyl group, potentially leading to the formation of dihydro derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridinylmethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-1-(pyridin-4-ylmethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, this compound serves as a scaffold for the development of new drugs. Its structural features make it a candidate for the design of inhibitors or modulators of specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 4-methyl-1-(pyridin-4-ylmethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the triazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key triazolone derivatives and their substituent-driven properties:

Key Trends and Insights

Biological Activity :

- The Gαq inhibitor () demonstrates that electron-withdrawing groups (e.g., Cl, CF3) on aromatic substituents enhance cardiovascular activity.

- Neuraminidase inhibition () correlates with thiophene and pyridinyl groups, suggesting heteroaromatic moieties improve antiviral targeting.

Physicochemical Properties :

- Trifluoromethyl groups (common in the target compound and aprepitant derivatives) increase lipophilicity and resistance to oxidative metabolism.

- Pyridinyl substituents (target compound and ) may enhance solubility compared to purely hydrophobic groups (e.g., benzyl).

Synthetic Approaches :

Biological Activity

4-methyl-1-(pyridin-4-ylmethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound with significant potential in pharmaceutical applications. Its unique structure, characterized by a triazole ring with various substituents, allows for diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name and structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H9F3N4O |

| Molecular Weight | 252.20 g/mol |

The presence of the trifluoromethyl group enhances lipophilicity and biological activity, while the pyridinylmethyl group contributes to potential interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the triazole ring facilitates hydrogen bonding and other interactions crucial for biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- In vitro studies demonstrated that related triazole compounds showed bactericidal activity against Staphylococcus aureus and Pseudomonas aeruginosa at varying concentrations .

Anticancer Potential

The compound's structural features suggest potential anticancer activity:

- Case Study : A related triazole compound demonstrated cytotoxic effects on various cancer cell lines with IC50 values in the micromolar range. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes:

- Binding Affinity Studies : Docking studies revealed strong binding interactions with thymidine kinase and biotin carboxylase, indicating its potential as an enzyme inhibitor .

Comparative Analysis with Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-(pyridin-4-ylmethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one | Lacks methyl group at 4-position | Moderate antimicrobial activity |

| 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one | Lacks pyridinylmethyl group | Low anticancer activity |

The unique combination of functional groups in this compound enhances its biological profile compared to similar compounds.

Q & A

Q. Table 1: Optimization of Reaction Conditions

| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| N-Alkylation | DMF | 80 | K₂CO₃ | 65–75 |

| Trifluoromethylation | DCM | 40 | CuI | 50–60 |

| Purification | Ethanol/Water | RT | – | 85–90 |

Advanced: How can contradictions in spectroscopic data (e.g., NMR or mass spectrometry) during structural elucidation be resolved?

Answer:

Discrepancies often arise from dynamic conformational changes or impurities. Mitigation strategies include:

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm connectivity between the pyridine, triazole, and trifluoromethyl groups .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₀H₁₀F₃N₅O) and detect isotopic patterns for CF₃ .

- X-ray Crystallography : Definitive confirmation via single-crystal analysis (e.g., SHELXL refinement; R factor < 0.05) .

Q. Table 2: Analytical Techniques for Structural Validation

| Technique | Key Data | Resolution of Contradictions |

|---|---|---|

| 2D NMR | H-H coupling, NOE correlations | Assigns regiochemistry of substituents |

| HRMS | Exact mass (m/z 273.08) | Confirms absence of impurities |

| X-ray | Bond lengths/angles | Validates spatial arrangement |

Advanced: What crystallographic software tools are recommended for refining the structure of this compound, and how are data-to-parameter ratios optimized?

Answer:

Q. Table 3: Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space group | P 1 | |

| R factor | 0.050 | |

| Data-to-parameter ratio | 12.9 |

Advanced: How can researchers evaluate the pharmacological potential of this compound, and what assays are suitable for assessing its bioactivity?

Answer:

- In Vitro Assays :

- In Vivo Models :

Q. Table 4: Pharmacological Profile of Analogous Compounds

| Compound | ED₅₀ (mg/kg) | PI (Protective Index) | Reference |

|---|---|---|---|

| 4n (Triazolone analog) | 25.5 | >48.8 |

Advanced: How does the structural uniqueness of this compound influence its reactivity and interactions with biological targets compared to similar triazolones?

Answer:

The pyridin-4-ylmethyl group enhances π-π stacking with aromatic residues in enzymes, while the CF₃ group increases metabolic stability. Key comparisons:

Q. Table 5: Structural and Functional Comparison with Analogues

| Compound | Key Substituent | Bioactivity (IC₅₀, µM) |

|---|---|---|

| Triazolone (Target) | CF₃, Pyridin-4-ylmethyl | 12.3 (GABA₀) |

| Pyrazole analog | Thioxo-thiazolidinone | 8.7 (COX-2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.